molecular formula C8H9ClO2 B084136 (3-chloro-4-methoxyphenyl)methanol CAS No. 14503-45-8

(3-chloro-4-methoxyphenyl)methanol

Cat. No.: B084136
CAS No.: 14503-45-8
M. Wt: 172.61 g/mol
InChI Key: TZHJVLGDHRXGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chloro-4-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-chloro-4-methoxyphenyl)methanol can be synthesized through several methods. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds under mild conditions at room temperature.

Industrial Production Methods: In industrial settings, 3-chloro-4-methoxybenzyl alcohol can be produced by the chlorination of 4-methoxybenzyl alcohol using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out in a suitable solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed:

    Oxidation: 3-Chloro-4-methoxybenzaldehyde.

    Reduction: 3-Chloro-4-methoxybenzylamine.

    Substitution: 4-Methoxybenzyl alcohol.

Comparison with Similar Compounds

Comparison: (3-chloro-4-methoxyphenyl)methanol is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJVLGDHRXGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401827
Record name 3-Chloro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14503-45-8
Record name 3-Chloro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-4-methoxyphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-chloro-4-methoxybenzoate (1.2 g, 6 mmol) in tetrahydrofuran (10 ml) was added under ice-cooling lithium aluminum hydride (455 mg, 12 mmol) and the mixture was stirred at room temperature for 1 h. The reaction mixture was stirred under ice-cooling and 0.1N hydrochloric acid was added. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.1 g, 100%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-4-methoxybenzaldehyde (156 g) in a mixture of ethanol (750 ml) and tetrahydrofuran (500 ml) was added sodium borohydride (25 g) under ice-cooling. After stirring at ambient temperature for 2 hours, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, 1N-hydrochloric acid, water, aqueous sodium bicarbonate and brine, successively, and dried over magnesium sulfate. Evaporation of the solvent gave 3-chloro-4-methoxybenzyl alcohol (164 g) as a yellow oil.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-chloro-4-methoxyphenyl)methanol
Reactant of Route 2
(3-chloro-4-methoxyphenyl)methanol
Reactant of Route 3
(3-chloro-4-methoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-chloro-4-methoxyphenyl)methanol
Reactant of Route 5
(3-chloro-4-methoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-chloro-4-methoxyphenyl)methanol
Customer
Q & A

Q1: What is significant about the production of 3-chloro-4-methoxybenzyl alcohol by Bjerkandera adusta?

A1: Bjerkandera adusta produces a range of chlorinated aromatic compounds, including 3-chloro-4-methoxybenzyl alcohol (3-chloro-p-anisyl alcohol) [, ]. What makes this finding noteworthy is that these halogenated compounds are being produced even with very low chloride concentrations in the growth medium []. This suggests the fungus may possess efficient mechanisms for halogenation and could be a potential source of novel halogenated compounds.

Q2: Are there any other interesting halogenated compounds produced by Bjerkandera adusta?

A2: Yes, in addition to 3-chloro-4-methoxybenzyl alcohol, Bjerkandera adusta produces other intriguing halogenated compounds. When bromide is added to the growth medium, the fungus produces brominated analogs like 3-bromo-4-methoxybenzaldehyde and 3,5-dibromo-4-methoxybenzaldehyde. Interestingly, these specific brominated compounds have not been previously identified as naturally occurring products []. This highlights the potential of Bjerkandera adusta for biohalogenation and the discovery of novel compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.